3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, an ethyl group, a fluorophenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes may involve:
Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.
Substitution Reactions: Introduction of the cyclopropyl, ethyl, fluorophenyl, and phenyl groups through substitution reactions.
Coupling Reactions: Use of coupling reactions such as Suzuki-Miyaura coupling to introduce specific functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including its effects on specific enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazolo[3,4-b]pyridine derivatives with different substituents. Examples include:
- 3-cyclopropyl-6-ethyl-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 3-cyclopropyl-6-ethyl-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C24H21FN4O |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H21FN4O/c1-2-17-14-20(24(30)27-18-8-6-7-16(25)13-18)21-22(15-11-12-15)28-29(23(21)26-17)19-9-4-3-5-10-19/h3-10,13-15H,2,11-12H2,1H3,(H,27,30) |
InChI Key |
JHMIUTMASJTQBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)NC5=CC(=CC=C5)F |
Origin of Product |
United States |
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